Ethyl 2-(decanoylamino)benzoate Ethyl 2-(decanoylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0965845
InChI: InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21)
SMILES: CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol

Ethyl 2-(decanoylamino)benzoate

CAS No.:

Cat. No.: VC0965845

Molecular Formula: C19H29NO3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(decanoylamino)benzoate -

Specification

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
IUPAC Name ethyl 2-(decanoylamino)benzoate
Standard InChI InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21)
Standard InChI Key NIDNZCSDTDRNAZ-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC
Canonical SMILES CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Introduction

Chemical Structure and Properties

Molecular Identity

ParameterValue
IUPAC Nameethyl 2-(decanoylamino)benzoate
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Standard InChIInChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21)
Standard InChIKeyNIDNZCSDTDRNAZ-UHFFFAOYSA-N
SMILESCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC
PubChem Compound ID4195213

Physical and Chemical Characteristics

The physical and chemical properties of ethyl 2-(decanoylamino)benzoate are influenced by its molecular structure, particularly the presence of both polar and non-polar groups. The decanoylamino substituent contributes significant lipophilicity to the molecule, while the ester functionality provides a point for potential hydrolysis or other chemical transformations. The aromatic ring serves as a rigid scaffold that positions the functional groups in specific spatial orientations, which may be relevant to its biological activities.

The compound's structure suggests it would have limited water solubility but good solubility in organic solvents such as ethanol, acetone, and various hydrocarbons. These solubility characteristics are important considerations for its use in laboratory settings and potential applications.

Synthesis and Preparation Methods

Optimization Techniques

The synthesis of ethyl 2-(decanoylamino)benzoate can be optimized through careful control of reaction conditions. Key parameters that influence the yield and purity of the product include temperature, choice of solvent, and catalyst type. For instance, employing pyridine as a solvent can facilitate the reaction between the acid chloride and amine by acting as both a solvent and a base that neutralizes the hydrogen chloride byproduct.

Alternative synthetic approaches may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond directly from decanoic acid and ethyl 2-aminobenzoate. These coupling methods can offer advantages in terms of milder reaction conditions and potentially higher yields.

Analytical Methods for Characterization

Spectroscopic Techniques

Spectroscopic methods are essential for the characterization and structure elucidation of ethyl 2-(decanoylamino)benzoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms. Specifically, 1H NMR spectra would reveal characteristic signals for the aromatic protons, the ethyl ester group, and the long alkyl chain of the decanoylamino substituent.

Infrared (IR) spectroscopy is another valuable technique for identifying key functional groups in ethyl 2-(decanoylamino)benzoate. Strong absorption bands corresponding to C=O stretching vibrations of both the ester and amide groups would be expected in the 1700-1650 cm-1 region. Additionally, N-H stretching and bending vibrations would provide confirmation of the amide functionality.

Chromatographic Analyses

Chromatographic techniques are crucial for assessing the purity of ethyl 2-(decanoylamino)benzoate and for separating it from reaction byproducts. High-Performance Liquid Chromatography (HPLC) equipped with UV detection is particularly useful for this purpose, as the aromatic ring in the compound provides strong absorption in the ultraviolet region.

Mass Spectrometry (MS) offers complementary information by confirming the molecular weight of the compound and providing fragmentation patterns that can be used to verify its structure. The expected molecular ion peak would appear at m/z 319, corresponding to the molecular weight of the compound.

Comparative Analysis with Similar Compounds

Structural Analogues

Ethyl 2-(decanoylamino)benzoate shares structural similarities with several related compounds, including propan-2-yl 4-(decanoylamino)benzoate. The primary differences between these compounds lie in the position of the decanoylamino substituent on the aromatic ring (ortho vs. para) and the nature of the ester group (ethyl vs. isopropyl).

Table 2: Comparison of Ethyl 2-(decanoylamino)benzoate with Related Compounds

CompoundSubstituent PositionEster GroupKey Differences
Ethyl 2-(decanoylamino)benzoateortho (2-position)EthylReference compound
Ethyl 4-(decanoylamino)benzoatepara (4-position)EthylDifferent substituent position
Propan-2-yl 4-(decanoylamino)benzoatepara (4-position)IsopropylDifferent substituent position and ester group

Functional Comparisons

The position of the decanoylamino group in ethyl 2-(decanoylamino)benzoate (ortho to the ester group) may lead to distinct conformational properties compared to its para-substituted analogue. This conformational difference could potentially influence its biological activity and physicochemical properties.

Research Applications

Materials Science Applications

Beyond pharmaceutical applications, ethyl 2-(decanoylamino)benzoate may also find utility in materials science. Compounds with similar structures have been investigated for their potential as components in specialty polymers, liquid crystals, or surfactants.

The combination of a rigid aromatic core with a flexible aliphatic chain in ethyl 2-(decanoylamino)benzoate could confer interesting self-assembly properties, potentially leading to applications in the development of novel materials with specific structural or functional characteristics.

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